molecular formula C12H9BrFNO B8492389 2-Bromo-5-(2-fluorobenzyloxy)pyridine

2-Bromo-5-(2-fluorobenzyloxy)pyridine

Cat. No.: B8492389
M. Wt: 282.11 g/mol
InChI Key: AUVZOBPBNVLJGE-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-fluorobenzyloxy)pyridine is a halogenated pyridine derivative characterized by a bromine atom at the 2-position and a 2-fluorobenzyloxy substituent at the 5-position. This structure renders it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and agrochemicals . The electron-withdrawing fluorine atom on the benzyloxy group enhances the stability of the compound while modulating its reactivity in substitution and coupling reactions.

Properties

Molecular Formula

C12H9BrFNO

Molecular Weight

282.11 g/mol

IUPAC Name

2-bromo-5-[(2-fluorophenyl)methoxy]pyridine

InChI

InChI=1S/C12H9BrFNO/c13-12-6-5-10(7-15-12)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2

InChI Key

AUVZOBPBNVLJGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN=C(C=C2)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Bromopyridine Derivatives and Their Substituents

Compound Name Substituents Molecular Formula Key Properties/Applications
2-Bromo-5-(2-fluorobenzyloxy)pyridine 2-Br, 5-(2-F-benzyloxy) C₁₂H₈BrFNO Cross-coupling precursor
2-Bromo-5-(trifluoromethyl)pyridine 2-Br, 5-CF₃ C₆H₃BrF₃N Accelerated homocoupling with TBAI
2-Benzyloxy-5-bromo-6-methylpyridine 2-Br, 5-benzyloxy, 6-CH₃ C₁₃H₁₁BrNO Enhanced solubility in organic solvents
5-Bromo-2-(2-methoxyphenyl)pyridine 2-(2-MeO-phenyl), 5-Br C₁₂H₁₀BrNO Aromatic π-system for drug design
2-Bromo-5-methoxypyridine 2-Br, 5-OMe C₆H₆BrNO Lower reactivity in N-arylation

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):

    • The trifluoromethyl group in 2-bromo-5-(trifluoromethyl)pyridine significantly increases electrophilicity at the bromine site, enabling faster homocoupling reactions in the presence of TBAI (97% conversion in 6 h) . In contrast, 2-bromo-5-methoxypyridine (5-OMe) exhibits reduced reactivity due to the electron-donating methoxy group, resulting in modest yields (e.g., 12% for difluoromethylene analogues) .
    • The 2-fluorobenzyloxy group in the target compound balances reactivity and stability, making it preferable for controlled cross-coupling without excessive decomposition .
  • Steric Hindrance:

    • 2-Benzyloxy-5-bromo-6-methylpyridine (6-CH₃) demonstrates reduced steric hindrance compared to bulkier substituents, facilitating efficient coupling reactions .

Reactivity in Cross-Coupling Reactions

Table 2: Reaction Performance of Bromopyridines

Compound Reaction Type Conditions Yield/Conversion Reference
2-Bromo-5-(trifluoromethyl)pyridine Homocoupling TBAI, Cyrene™/GVL, 80°C 97% in 6 h
This compound Suzuki-Miyaura Pd catalyst, Cs₂CO₃, dioxane ~85–90%*
2-Bromo-5-methoxypyridine N-Arylation Cu catalysis, lower temps 12% yield
5-Bromo-2-(2-methoxyphenyl)pyridine Ullmann coupling CuI, ligand, DMF 75–80% yield

*Inferred from analogous procedures in .

  • Trifluoromethyl-substituted analogues benefit from iodide exchange (via TBAI), accelerating oxidative addition in homocoupling .

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